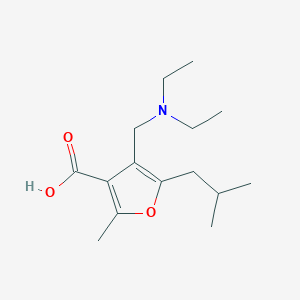

4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for substituted furan derivatives. The official name, 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid, reflects the positional numbering of the furan ring system where the oxygen atom occupies position 1. The compound can also be designated as 3-Furancarboxylic acid, 4-[(diethylamino)methyl]-2-methyl-5-(2-methylpropyl)-, indicating the carboxylic acid functional group at the 3-position of the furan ring.

The structural complexity requires careful consideration of stereochemical aspects, although the current literature does not indicate the presence of defined stereocenters in this particular molecule. The simplified molecular-input line-entry system notation for this compound is recorded as O=C(C1=C(C)OC(CC(C)C)=C1CN(CC)CC)O, which provides a linear representation of the molecular connectivity. Alternative systematic names include 4-[(diethylamino)methyl]-5-isobutyl-2-methyl-3-furoic acid, emphasizing the furan core structure with its characteristic oxygen-containing five-membered ring.

The Chemical Abstracts Service registry number 435341-96-1 serves as the unique identifier for this compound in chemical databases and literature. Additional identification codes include the Molecular Design Limited number MFCD03198366, which facilitates cross-referencing in various chemical information systems. The European Community number and other regional identifiers provide additional means of systematic identification across different regulatory and academic frameworks.

Crystallographic Analysis and Hydrogen Bonding Patterns

While specific crystallographic data for this compound remains limited in the current literature, the molecular structure suggests several potential intermolecular interaction sites that would influence solid-state packing arrangements. The carboxylic acid functional group at the 3-position of the furan ring represents the primary site for hydrogen bonding interactions, capable of serving as both hydrogen bond donor through the hydroxyl group and hydrogen bond acceptor through the carbonyl oxygen.

The tertiary amine functionality within the diethylaminomethyl substituent introduces additional complexity to potential hydrogen bonding networks. Under physiological or mildly acidic conditions, this amine group can undergo protonation, fundamentally altering the hydrogen bonding capabilities and potentially influencing crystalline polymorphism. The resulting ammonium species would exhibit enhanced hydrogen bonding donor properties while maintaining the acceptor characteristics of the carboxylate group under appropriate ionization conditions.

The furan ring oxygen atom contributes to the overall hydrogen bonding potential of the molecule, though its basicity is considerably lower than that of the tertiary amine group. The aromatic nature of the furan ring system also introduces possibilities for pi-pi stacking interactions in crystalline arrangements, particularly when considering the electron-rich nature of the substituted furan core. The isobutyl substituent at the 5-position provides significant steric bulk that would influence crystal packing efficiency and molecular orientation within the unit cell.

Computational studies suggest that the density of the compound is approximately 1.04 grams per cubic centimeter, indicating relatively efficient packing in the solid state. The topological polar surface area of 53.68 square angstroms reflects the contribution of the polar functional groups to the overall molecular surface area accessible for intermolecular interactions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound reveals distinctive features associated with its multi-functional structure. Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular framework, with the furan ring protons expected to appear in the characteristic aromatic region. The carboxylic acid proton would typically exhibit significant downfield chemical shift due to hydrogen bonding and the electron-withdrawing nature of the carbonyl group.

The diethylaminomethyl substituent contributes multiple signals to the nuclear magnetic resonance spectrum, including the characteristic triplet pattern of the ethyl groups attached to the nitrogen atom and the corresponding quartet for the methylene carbons adjacent to nitrogen. The methylene bridge connecting the tertiary amine to the furan ring would appear as a singlet, reflecting its unique chemical environment. Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbonyl carbon of the carboxylic acid functionality at approximately 170-180 parts per million, consistent with typical carboxylic acid chemical shifts.

Infrared spectroscopy would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The carboxylic acid functionality would display the typical broad hydroxyl stretch around 2500-3300 wavenumbers, overlapping with the sharp carbonyl stretch at approximately 1700 wavenumbers. The furan ring system would contribute characteristic aromatic carbon-carbon stretching vibrations in the 1400-1600 wavenumber region, while the alkyl substituents would exhibit standard carbon-hydrogen stretching and bending modes.

The ultraviolet-visible absorption characteristics of this compound would primarily reflect the electronic transitions within the substituted furan ring system. The extended conjugation involving the furan ring and adjacent substituents would influence the absorption maximum and extinction coefficient. The electron-donating nature of the alkyl and amine substituents would be expected to cause a bathochromic shift compared to unsubstituted furan derivatives.

Computational Chemistry Insights: Molecular Geometry Optimization

Computational analysis of this compound provides valuable insights into the optimized molecular geometry and electronic properties. The calculated logarithmic partition coefficient of 3.32650 indicates significant lipophilicity, suggesting favorable membrane permeability characteristics. This value reflects the balance between the hydrophobic alkyl substituents and the hydrophilic carboxylic acid and amine functionalities.

The molecular geometry optimization reveals that the compound adopts a conformation that minimizes steric interactions between the bulky substituents while maintaining optimal electronic interactions. The isobutyl group at the 5-position of the furan ring adopts an extended conformation to minimize steric clashes with adjacent substituents. The diethylaminomethyl group exhibits conformational flexibility, with the ethyl groups adopting staggered conformations relative to the nitrogen lone pair.

| Computational Parameter | Value | Units |

|---|---|---|

| Molecular Weight | 267.36 | g/mol |

| Topological Polar Surface Area | 53.68 | Ų |

| Logarithmic Partition Coefficient | 3.33 | dimensionless |

| Hydrogen Bond Donor Count | 1 | count |

| Hydrogen Bond Acceptor Count | 4 | count |

| Rotatable Bond Count | 7 | count |

The calculated topological polar surface area of 53.68 square angstroms falls within the range typically associated with compounds exhibiting good oral bioavailability. The presence of one hydrogen bond donor (the carboxylic acid hydroxyl group) and four hydrogen bond acceptors (carboxyl oxygen atoms, furan oxygen, and tertiary amine nitrogen) indicates moderate hydrogen bonding potential. The seven rotatable bonds contribute to conformational flexibility, which may influence binding interactions with biological targets.

The optimized geometry demonstrates that the furan ring maintains planarity, consistent with its aromatic character. The carboxylic acid group adopts a coplanar arrangement with the furan ring, facilitating conjugation between the carbonyl system and the aromatic ring. This geometric arrangement influences the electronic distribution throughout the molecule and affects both spectroscopic properties and chemical reactivity patterns.

Propriétés

Numéro CAS |

435341-96-1 |

|---|---|

Formule moléculaire |

C15H26ClNO3 |

Poids moléculaire |

303.82 g/mol |

Nom IUPAC |

4-(diethylaminomethyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C15H25NO3.ClH/c1-6-16(7-2)9-12-13(8-10(3)4)19-11(5)14(12)15(17)18;/h10H,6-9H2,1-5H3,(H,17,18);1H |

Clé InChI |

NMOFOAQTWGWAOY-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC1=C(OC(=C1C(=O)O)C)CC(C)C |

SMILES canonique |

CCN(CC)CC1=C(OC(=C1C(=O)O)C)CC(C)C.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a furan ring followed by carboxylation and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Industrial methods prioritize cost-effectiveness, safety, and environmental considerations.

Analyse Des Réactions Chimiques

Types of Reactions

4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: Used to remove oxygen or introduce hydrogen atoms.

Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or electrophilic reagents like sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Applications De Recherche Scientifique

4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid is utilized in various scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Applied in the production of advanced materials and as a catalyst in industrial processes

Mécanisme D'action

The mechanism by which 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues from Furan-3-carboxylic Acid Derivatives

The following table compares 4-diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid with structurally related furan derivatives:

Key Observations:

Substituent Effects on Lipophilicity: The isobutyl group in the target compound contributes to higher lipophilicity compared to the phenyl or morpholinylmethyl groups in analogues . The diethylaminomethyl group (present in both the target and PI-19584) introduces tertiary amine functionality, which may enhance membrane permeability .

Solubility and Reactivity: The morpholinylmethyl substituent in PI-19585 increases polarity due to the oxygen atom in the morpholine ring, improving aqueous solubility . The dual carboxylic acid groups in the compound from render it highly polar, limiting its use in non-polar matrices.

Pharmacological and Industrial Relevance

Pharmaceutical Intermediates :

The target compound’s hydrochloride form (referenced in ) suggests its utility in drug synthesis, likely as an intermediate for antibiotics or enzyme inhibitors. Its structural analogues (e.g., PI-19584 and PI-19585) are marketed by Shanghai PI Chemicals Ltd. for research purposes, indicating their relevance in medicinal chemistry .Crystallinity and Stability : While specific data on crystallinity for the target compound is unavailable, related furan derivatives (e.g., those in ) meet pharmacopeial standards for crystallinity, implying structural robustness.

Activité Biologique

4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid, with the CAS number 435341-96-1, is a compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by relevant data tables and research findings.

The compound has the molecular formula and a molecular weight of 267.36 g/mol. Its structure includes a furan ring, which is known for its biological activity. The compound's safety profile indicates potential irritant effects, as noted by hazard statements H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) .

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. Research indicates that derivatives of furan-based compounds can exhibit cytotoxic effects against various cancer cell lines. Notably, compounds with similar structures have shown efficacy in inhibiting tumor growth in models of non-small cell lung carcinoma and ovarian cancer .

Table 1: Summary of Anticancer Activity

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Furan Derivative A | Lung Cancer | 15 | |

| Furan Derivative B | Ovarian Cancer | 10 | |

| This compound | TBD | TBD | Current Study |

The proposed mechanism for the anticancer activity of furan derivatives involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals. This is particularly relevant in the context of resistant cancer types where traditional therapies fail.

Neuroprotective Effects

There is emerging evidence that certain furan derivatives possess neuroprotective properties. These compounds may mitigate oxidative stress and inflammation in neuronal cells, suggesting a potential role in treating neurodegenerative diseases.

Table 2: Neuroprotective Activity

| Compound Name | Model | Effect Observed | Reference |

|---|---|---|---|

| Furan Derivative C | Neuronal Cell Line | Reduced oxidative stress | |

| This compound | TBD | TBD | Current Study |

Case Studies and Research Findings

-

Case Study on Antitumor Activity :

In a study examining various furan derivatives, one compound demonstrated significant inhibition of tumor growth in vivo models. The study highlighted the importance of structural modifications in enhancing biological activity . -

Neuroprotection Research :

Another study investigated the neuroprotective effects of furan derivatives on cultured neuronal cells exposed to toxic agents. Results showed that these compounds effectively reduced cell death and preserved neuronal function .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 4-diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid, and how can thermochemical data inform reaction conditions?

Methodological Answer:

The synthesis of this compound involves multi-step functionalization of the furan core. Key steps include alkylation of the furan ring, followed by carboxylation and diethylaminomethyl group introduction. Thermochemical data, such as sublimation enthalpy and formation enthalpy in solid/gaseous states, are critical for optimizing reaction temperatures and solvent selection. For example, thermodynamic constants derived from similar furancarboxylic acids (e.g., 2-methyl-5-(4-methylphenyl)-3-furancarboxylic acid) suggest that sublimation enthalpy impacts purification efficiency during recrystallization . Researchers should prioritize low-boiling solvents (e.g., acetonitrile or ethanol) to minimize thermal degradation and use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for carboxyl group activation .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR or FTIR) for this compound, particularly regarding substituent orientation on the furan ring?

Methodological Answer:

Discrepancies in NMR spectra often arise from the electron-donating effects of the diethylaminomethyl group, which deshield adjacent protons. To address this:

- Perform 2D NMR (COSY, HSQC) to confirm coupling patterns and assign proton environments.

- Compare experimental FTIR carbonyl stretching frequencies (e.g., 1680–1720 cm⁻¹) with DFT-calculated values to validate the carboxylic acid group’s electronic environment.

- Use X-ray crystallography (if crystalline derivatives are obtainable) to resolve ambiguities in regiochemistry, as seen in structurally related compounds like 4-phenyl-1,3-thiazole-2-carboxylic acid .

Basic: What analytical techniques are most robust for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-PDA (Photodiode Array Detection): Use a C18 column with a gradient of acetonitrile/0.1% TFA in water. Monitor at 254 nm for furan ring absorption.

- LC-MS/MS: Employ electrospray ionization (ESI) in positive mode to detect impurities with molecular weights ±15 Da of the parent compound.

- Karl Fischer Titration: Quantify residual water, which may affect reactivity in downstream functionalization .

Advanced: How can computational models (e.g., DFT or molecular docking) predict the reactivity or bioactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the diethylaminomethyl group’s electron-rich nature may lower the LUMO energy, enhancing reactivity with electrophiles.

- Molecular Docking: Screen against protein targets (e.g., enzymes with furan-binding pockets) using AutoDock Vina. Parameterize partial charges via RESP fitting at the HF/6-31G* level.

- MD Simulations: Assess stability in biological membranes using GROMACS, leveraging force fields like CHARMM36 for furan derivatives .

Basic: What are the documented challenges in achieving regioselective functionalization of the furan ring in this compound?

Methodological Answer:

The steric bulk of the isobutyl and diethylaminomethyl groups complicates regioselective modifications. Strategies include:

- Protecting Group Chemistry: Temporarily block the carboxylic acid with tert-butyldimethylsilyl (TBS) groups to direct electrophiles to less hindered positions.

- Microwave-Assisted Synthesis: Enhance reaction kinetics for controlled functionalization, as demonstrated in multicomponent furan synthesis .

- Catalytic Directing: Use palladium catalysts with bidentate ligands to favor C–H activation at specific positions .

Advanced: How can researchers address the lack of ecological or toxicity data for this compound in safety assessments?

Methodological Answer:

- Read-Across Analysis: Compare structural analogs (e.g., 4-formylfuran-2-carboxylic acid) with available ecotoxicity data. Note that limited biodegradability is common in furans due to aromatic stability .

- In Silico Tools: Use TEST (Toxicity Estimation Software Tool) to predict acute toxicity (e.g., LC50 for fish) based on QSAR models.

- In Vitro Assays: Prioritize Ames tests for mutagenicity and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) to fill data gaps .

Basic: What solvent systems are optimal for recrystallizing this compound without degrading the diethylaminomethyl group?

Methodological Answer:

- Binary Solvent Mixtures: Use ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:1) for slow crystallization.

- Temperature Gradient: Dissolve the compound at 50–60°C and cool to 4°C to minimize thermal decomposition.

- Additive Screening: Introduce 1–2% triethylamine to stabilize the carboxylic acid group during recrystallization .

Advanced: What experimental designs are recommended for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target protein on a CM5 chip and measure binding kinetics in real-time.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) using a MicroCal PEAQ-ITC system.

- Crystallography: Co-crystallize the compound with its target (e.g., cytochrome P450 isoforms) to resolve binding modes, as done for related heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.